Sodium 3-fluorobenzenesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H4FNaO3S |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
sodium;3-fluorobenzenesulfonate |
InChI |
InChI=1S/C6H5FO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI Key |
IPOXNWFZNQAXDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])F.[Na+] |
Origin of Product |
United States |
The Significance of Organofluorine Compounds in Advanced Chemical Disciplines
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, are fundamental to modern chemistry. scispace.com The introduction of fluorine, the most electronegative element, into an organic molecule dramatically alters its physical, chemical, and biological properties. scispace.comacs.org This has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. scispace.comnih.gov
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting high thermal stability and resistance to metabolic degradation. acs.orgresearchgate.net This stability is a key reason for the prevalence of organofluorine compounds in nearly 20% of all commercialized pharmaceuticals, including antidepressants and antibiotics. researchgate.net Furthermore, the strategic placement of fluorine atoms can influence a molecule's lipophilicity and bioavailability, enhancing its efficacy. scispace.comresearchgate.net In materials science, the unique properties of organofluorine compounds are harnessed to create advanced materials like fluoropolymers and fluorinated surfactants, known for their chemical resistance and thermal stability. scispace.comnih.gov
Historical Trajectories and Evolving Research Paradigms for Aryl Sulfonates
Aryl sulfonates have a rich history in organic chemistry, evolving from their early use in the dye industry to becoming versatile tools in modern organic synthesis. oaepublish.com Initially, the synthesis of these compounds often required harsh conditions, such as high temperatures and strong acids. oaepublish.com However, research has led to the development of milder and more efficient synthetic methods. oaepublish.com
In recent years, aryl sulfonates, particularly aryl fluorosulfates, have gained prominence as powerful partners in cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.gov They are often used as more economical, less toxic, and more environmentally friendly alternatives to other reagents like aryl triflates. nih.gov The development of catalytic systems, often employing palladium or nickel, has expanded the utility of aryl sulfonates, allowing them to participate in a wide range of chemical transformations under milder conditions. acs.org This has made them valuable building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. acs.org
Structural Attributes and Their Implications for Research Avenues in Sodium 3 Fluorobenzenesulfonate
The specific structure of Sodium 3-fluorobenzenesulfonate, featuring a fluorine atom at the meta-position of the benzene (B151609) ring and an ionic sulfonate group, dictates its chemical behavior and potential research applications. The electron-withdrawing nature of both the fluorine atom and the sulfonate group influences the electron density of the aromatic ring, making it a candidate for various chemical transformations.
The presence of the fluorine atom can direct the regioselectivity of further electrophilic aromatic substitution reactions. Moreover, the sulfonate group can be a leaving group in nucleophilic aromatic substitution reactions or be transformed into other functional groups, such as sulfonyl chlorides or sulfonamides, which are important pharmacophores. mdpi.com
The ionic nature of the sodium sulfonate group imparts water solubility, a property that can be advantageous in certain applications, such as in the development of water-soluble catalysts or as an electrolyte additive in battery research. oaepublish.comkit.edu The combination of a fluorinated aromatic core and an ionic group makes this compound an interesting subject for studies in materials science, particularly in the context of creating novel polymers or functional materials with tailored properties.
Below is a table summarizing some of the key chemical properties of this compound and its corresponding acid, 3-Fluorobenzenesulfonic acid.
| Property | This compound | 3-Fluorobenzenesulfonic acid |
| CAS Number | 130043-78-6 | 657-47-6 |
| Molecular Formula | C₆H₄FNaO₃S | C₆H₅FO₃S |
| Molecular Weight | 198.15 g/mol | 176.17 g/mol |
| Appearance | Solid (typical) | Data not available |
| pKa | Not applicable | -0.89 ± 0.15 (Predicted) |
| Density | Data not available | 1.513 g/cm³ |
Scope and Objectives of Academic Inquiry Pertaining to Sodium 3 Fluorobenzenesulfonate
Established and Emerging Synthetic Routes to this compound
The traditional and developing methods for synthesizing this compound often rely on a retrosynthetic approach, where a precursor molecule is strategically chosen to ensure the desired 3-fluoro substitution pattern.
Direct sulfonation of fluorobenzene (B45895) is not a viable pathway for the synthesis of 3-fluorobenzenesulfonate. The fluorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution (EAS) reactions. While it deactivates the aromatic ring towards electrophiles compared to benzene (B151609), any reaction that does occur is directed to the positions ortho and para to the fluorine atom. Therefore, the sulfonation of fluorobenzene with fuming sulfuric acid predominantly yields a mixture of 2-fluorobenzenesulfonic acid and 4-fluorobenzenesulfonic acid, with the meta-isomer formed in negligible amounts.
The most effective conventional route circumvents this regiochemical challenge by starting with a precursor where the directing effects of the substituents align to produce the desired isomer. A primary example is the use of 3-aminobenzenesulfonic acid (metanilic acid). In this approach, the amino group is later converted to the fluoro group.
Synthetic Pathway via Metanilic Acid:
Diazotization: Metanilic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt, 3-sulfobenzenediazonium (B92615) chloride. acs.org Precise temperature control is crucial as diazonium salts are unstable and can decompose prematurely. researchgate.net
Fluorination (Balz-Schiemann Reaction): The diazonium salt is then treated with fluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (B81430). This causes the precipitation of the relatively stable 3-sulfobenzenediazonium tetrafluoroborate intermediate. acs.org
Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated. It decomposes to release nitrogen gas and boron trifluoride, yielding the target molecule, 3-fluorobenzenesulfonic acid. acs.orgnih.gov
Optimization strategies for this pathway focus on improving the safety and yield of the diazotization and decomposition steps. The use of continuous-flow reactors has emerged as a significant improvement, allowing for better temperature control and the safe handling of potentially explosive diazonium intermediates without isolation. nih.govresearchgate.net
The core of the conventional synthesis of 3-fluorobenzenesulfonic acid lies in a specific fluorination technique known as the Balz-Schiemann reaction. This reaction is a cornerstone method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into an aryl fluoride (B91410). nih.govacsgcipr.org
The mechanism involves several key steps:
Formation of a diazonium ion from the primary amine (metanilic acid).
Precipitation of the diazonium salt with a non-nucleophilic, fluorine-containing counter-anion, typically tetrafluoroborate (BF₄⁻). acs.org
Thermal decomposition of the salt, where the diazonium group leaves as N₂ gas, generating a transient, high-energy aryl cation. nih.gov
The aryl cation is immediately trapped by a fluoride ion from the BF₄⁻ counter-anion, forming the C-F bond.
Table 2.1: Innovations in the Balz-Schiemann Reaction
| Innovation | Description | Advantage |
|---|---|---|
| Alternative Counterions | Use of hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborates. acs.orgnih.gov | Can improve yields for certain substrates. |
| Anhydrous HF Medium | Performing the diazotization with sodium nitrite in anhydrous hydrogen fluoride. researchgate.netnih.gov | Avoids the need to isolate the diazonium salt, creating a one-pot procedure. |
| Photochemical Decomposition | Using UV light to induce the decomposition of the diazonium salt. researchgate.net | Can provide milder reaction conditions and may prevent side reactions associated with thermal decomposition. |
While direct halogen exchange (Halex) fluorination—displacing a chlorine or bromine atom with fluoride—is a common strategy in synthesizing other fluoroaromatics, it is less frequently employed for benzenesulfonates due to the harsh conditions typically required (high temperatures and polar aprotic solvents), which can degrade the sulfonate group. However, the development of new catalysts and fluoride sources continues to make this a potential future pathway.
Once 3-fluorobenzenesulfonic acid has been synthesized, the final step is its conversion to the corresponding sodium salt. This is a standard acid-base neutralization reaction. The strong sulfonic acid is treated with a stoichiometric amount of a suitable sodium base.
Commonly used bases include:
Sodium hydroxide (B78521) (NaOH)
Sodium carbonate (Na₂CO₃)
Sodium bicarbonate (NaHCO₃)
The reaction is typically performed in an aqueous solution. For example, 3-fluorobenzenesulfonic acid is dissolved in water and treated with an aqueous solution of sodium hydroxide until a neutral pH is achieved. The resulting this compound can then be isolated by evaporating the water. When using carbonates or bicarbonates, care must be taken to control the effervescence from the release of carbon dioxide gas. rsc.org Specialized industrial processes may use atomized streams of the sulfonic acid and the alkali carbonate solution to ensure rapid and complete neutralization while managing foam. rsc.org The final product can be purified by recrystallization or other techniques to remove any unreacted starting materials or inorganic salt byproducts. nih.gov
Novel Approaches in Organofluorine Sulfonate Synthesis
Modern synthetic chemistry seeks to develop more efficient, milder, and versatile methods for constructing complex molecules. Research into the synthesis of aryl sulfonates has led to the development of metal-catalyzed cross-coupling reactions and the application of photocatalysis and electrocatalysis.
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. These methods offer a potential alternative route to this compound by forming the C(aryl)-S bond directly. This would typically involve coupling a 3-fluoroaryl precursor with a sulfur-containing reagent.
Table 2.2: Metal-Catalyzed Approaches to Aryl Sulfonate Precursors
| Catalyst System | Coupling Partners | Description |
|---|---|---|
| Palladium (Pd) | Aryl Halides + Sodium Sulfinates | Palladium catalysts, often with specialized phosphine (B1218219) ligands, can effectively couple aryl or heteroaryl halides with sodium sulfinates to form sulfones. nih.govresearchgate.net While this forms a sulfone (C-SO₂-C) rather than a sulfonate (C-SO₃H), related chemistry can access sulfonyl chlorides, which are direct precursors to sulfonates. nih.gov |
| Nickel (Ni) | Aryl Halides/Boronic Acids + SO₂ Source/Sulfinates | Nickel is a more earth-abundant and cost-effective alternative to palladium. Ni-based catalysts have been developed for the coupling of aryl halides or arylboronic acids with sulfur dioxide surrogates (like DABSO) or sodium sulfinates to produce aryl sulfinates or sulfones. acs.orgresearchgate.net These reactions tolerate a wide range of functional groups. |
| Copper (Cu) | Aryl Halides/Boronic Acids + Sulfinates | Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, provide a mild and efficient method for coupling aryl halides or boronic acids with sulfinic acid salts to form sulfones. organic-chemistry.orgrsc.orgnih.gov These reactions can often be performed under ligand-free conditions, sometimes in green solvents like ionic liquids. organic-chemistry.org |
A plausible strategy for synthesizing 3-fluorobenzenesulfonic acid using this approach would be the nickel-catalyzed coupling of 3-fluorophenylboronic acid with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to form the intermediate 3-fluorobenzenesulfinate. acs.org This sulfinate can then be oxidized to the corresponding sulfonic acid.
Harnessing the energy of light or electricity offers green and powerful alternatives to traditional thermal methods for synthesis. These techniques often proceed under very mild conditions and can enable unique chemical transformations.
Photocatalysis: Visible-light photocatalysis uses a catalyst that, upon absorbing light, can initiate a reaction via a single-electron transfer (SET) process. This has been applied to the synthesis of sulfonyl fluorides, which are key precursors to sulfonates.
From Diazonium Salts: A photocatalytic method has been developed for converting aryl diazonium salts (like the one derived from metanilic acid) into aryl sulfonyl fluorides. This approach avoids the need for thermal decomposition and offers a milder alternative to the Balz-Schiemann reaction. nih.gov
From Aryl Halides: Organophotocatalysis can be used to synthesize aryl sulfonyl fluorides from diaryliodonium salts or aryl iodides using a sulfur dioxide source and a fluoride source. rsc.org
Direct C-H Sulfonation: Emerging research shows the potential for photocatalytic C-H sulfonation of arenes, which could one day provide a direct route from fluorobenzene to the desired product, although regioselectivity remains a significant challenge. researchgate.netnih.gov
Electrocatalysis: Electrosynthesis uses an electric current to drive chemical reactions, replacing conventional reagents with electrons.
Electrochemical C-H Sulfonylation: Methods for the direct C-H sulfonylation of arenes using an electric current have been reported. This involves the electro-oxidative coupling of an arene with a sulfinate salt, offering a reagent-minimal approach to forming the C-S bond. researchgate.netresearchgate.net
Electrochemical Fluorination (ECF): The Simons process is a well-known industrial ECF method where an organic compound is electrolyzed in hydrogen fluoride to produce perfluorinated compounds. wikipedia.org While typically used for exhaustive fluorination, selective electrofluorination techniques are an area of active research for introducing single fluorine atoms into aromatic rings under controlled conditions. researchgate.net
These novel methods, while not yet standard for the bulk production of this compound, represent the forefront of synthetic chemistry and offer future pathways that could be more efficient, safer, and environmentally benign.
Green Chemistry Principles in the Synthesis of Fluorinated Aryl Sulfonates
The incorporation of fluorine into organic molecules is a cornerstone of modern chemistry, yet traditional methods often involve harsh conditions or hazardous reagents. Consequently, the development of "greener" synthetic routes for compounds such as this compound is an active area of research.
Traditional aromatic fluorination methods include the Balz–Schiemann reaction, which uses potentially explosive diazonium salts, and the halogen exchange (halex) reaction. The halex process, which proceeds via a nucleophilic aromatic substitution (SNAr) pathway, is typically limited to electron-deficient aromatic substrates and often requires high temperatures. dovepress.com
Modern green chemistry approaches seek to overcome these limitations. Innovations include:
Catalytic Methods: Copper-mediated fluorination of aryl halides presents a more efficient alternative. dovepress.com Furthermore, organophotocatalysis has emerged as a mild and efficient strategy for the synthesis of aryl sulfonyl fluorides from diaryliodonium salts, utilizing a radical sulfur dioxide insertion and fluorination pathway. rsc.org
Alternative Solvents: The use of fluorinated solvents is being explored for the synthesis of aryl fluorides, providing a more compatible and potentially recyclable medium for fluorination reactions. nih.gov
Process Intensification: The development of continuous flow processes and the use of solid-supported reagents can reduce waste, improve safety, and increase efficiency in the synthesis of fluorinated compounds.
These evolving methodologies aim to make the synthesis of fluorinated aryl sulfonates more cost-effective, safer, and environmentally benign compared to classical routes. dovepress.com
Derivatization Chemistry of the Sulfonate Moiety
The sulfonate group in this compound is not merely a passive functionality; it is a versatile chemical handle for a wide array of transformations, enabling the synthesis of diverse and complex molecules.
Formation of Sulfonyl Chlorides and Related Reactive Intermediates
A primary and crucial transformation of this compound is its conversion into the highly reactive intermediate, 3-fluorobenzenesulfonyl chloride. This is typically achieved by reacting the sulfonate salt with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. 3-Fluorobenzenesulfonyl chloride serves as a key building block for a multitude of other derivatives. chemicalbook.comsigmaaldrich.com
This intermediate is a clear, colorless to yellow-orange liquid that is sensitive to moisture. chemicalbook.comlookchem.com Its reactivity is central to the synthesis of more complex structures, including other sulfonyl halides like sulfonyl fluorides, which can be prepared via halogen exchange reactions. google.com For instance, reacting a sulfonyl chloride with potassium fluoride (KF), often in the presence of a phase-transfer catalyst like 18-crown-6, can yield the corresponding sulfonyl fluoride. google.com
Table 1: Physical and Chemical Properties of 3-Fluorobenzenesulfonyl Chloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 701-27-9 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₆H₄ClFO₂S | nih.gov |
| Molecular Weight | 194.61 g/mol | sigmaaldrich.comnih.gov |
| Appearance | Clear colorless to yellow-orange liquid | chemicalbook.comlookchem.com |
| Boiling Point | 231-232 °C | chemicalbook.comsigmaaldrich.com |
| Density | 1.463 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.529 | sigmaaldrich.comlookchem.com |
Synthesis of Sulfonate Esters and Amides
The electrophilic nature of the sulfur atom in 3-fluorobenzenesulfonyl chloride makes it highly susceptible to attack by nucleophiles. This reactivity is the foundation for synthesizing two important classes of derivatives: sulfonate esters and sulfonamides. chemicalbook.com
Sulfonate Esters: These are formed by the reaction of 3-fluorobenzenesulfonyl chloride with various alcohols in the presence of a base. The resulting esters are valuable intermediates in organic synthesis, sometimes used as leaving groups in substitution reactions. An example of a related compound is Trifluoromethyl 4-fluorobenzenesulfonate, which highlights the formation of esters from fluorinated benzenesulfonyl moieties. bldpharm.combldpharm.com
Sulfonamides: The reaction of 3-fluorobenzenesulfonyl chloride with primary or secondary amines yields the corresponding N-substituted sulfonamides. This reaction is robust and widely used in medicinal chemistry to create compounds with a wide range of biological activities. The synthesis is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. General methods for amide synthesis, such as those employing coupling agents like carbodiimides, can also be adapted for sulfonamide formation. uctm.edu The synthesis of complex amides, including those with fluorine atoms, is an area of intense research, with methods being developed for challenging substrates like N-trifluoromethyl amines. nih.govnih.govresearchgate.netlsu.edu
Nucleophilic and Electrophilic Functionalization of the Aromatic Ring
The aromatic ring of this compound is influenced by two electron-withdrawing groups: the fluorine atom and the sulfonate group. This electronic profile dictates its reactivity towards both nucleophilic and electrophilic reagents.
Electrophilic Aromatic Substitution: The strong deactivating nature of both the fluoro and sulfonate substituents makes electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the aromatic ring challenging. If a reaction does occur, the substituents direct incoming electrophiles primarily to the meta-positions (C4 and C6) relative to the sulfonate group.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups activate the ring towards nucleophilic attack. This is particularly relevant for the displacement of the fluorine atom by strong nucleophiles, a reaction pathway common for electron-deficient fluoroarenes. dovepress.commdpi.com Such reactions allow for the introduction of various functional groups (e.g., -OR, -NR₂, -SR) at the C3 position.
Directed Ortho-Metalation: The sulfonyl group can act as a directed metalation group (DMG). In a manner analogous to the directed lithiation of N-benzenesulfonyl-3-bromopyrrole, it is conceivable that the sulfonyl group in a derivative of 3-fluorobenzenesulfonate could direct a strong base like an organolithium reagent to deprotonate the adjacent C2 position. nih.gov Trapping the resulting lithiated species with an electrophile would provide a powerful method for regioselective functionalization at the C2 position, a transformation not easily achieved by other means. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 18-crown-6 |
| 3-Fluorobenzenesulfonyl chloride |
| N-benzenesulfonyl-3-bromopyrrole |
| Phosphorus pentachloride |
| Potassium fluoride |
| Pyridine |
| Sodium 3-fluorobenzenesulfinate |
| Thionyl chloride |
| Triethylamine |
Mechanistic Investigations of Substitution Reactions on the Fluorinated Aromatic Ring
The interplay between the electron-withdrawing fluorine atom and the deactivating sulfonate group on the benzene ring of this compound creates a unique electronic environment. This environment dictates the regioselectivity and rate of substitution reactions. The following subsections will dissect the mechanistic details of nucleophilic, electrophilic, and radical-mediated transformations.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the fluorine atom serves as a potential leaving group, and its reactivity is significantly influenced by the presence of the sulfonate group.
The SNAr mechanism typically proceeds via a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The aromaticity of the ring is temporarily broken in this step. In the subsequent, typically faster step, the leaving group departs, restoring the aromaticity of the ring. stackexchange.com
The rate of SNAr reactions is highly dependent on the stability of the Meisenheimer complex. masterorganicchemistry.com Electron-withdrawing groups, especially those at the ortho and para positions relative to the leaving group, effectively stabilize the negative charge of the intermediate through resonance and/or inductive effects, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com The sulfonate group (-SO3-) is generally considered a deactivating group in electrophilic aromatic substitution due to its electron-withdrawing nature. However, in the context of SNAr, its effect is more complex. While it is electron-withdrawing, its deactivating effect is less pronounced than that of a nitro group. youtube.com
A notable feature of SNAr reactions is the leaving group ability, which often follows the trend F > Cl > Br > I. wikipedia.orgmasterorganicchemistry.com This is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. In SNAr, the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. stackexchange.com The high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack. stackexchange.com
For this compound, the sulfonate group is located at the meta position relative to the fluorine atom. This positioning is less effective at stabilizing the Meisenheimer complex through resonance compared to ortho or para substitution. youtube.com Consequently, the reactivity of this compound in SNAr reactions is expected to be lower than that of isomers with ortho or para activating groups. Despite this, the strong inductive effect of the fluorine atom still renders the aromatic ring susceptible to attack by strong nucleophiles under appropriate reaction conditions. stackexchange.com Recent advancements have also demonstrated that organic photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes, expanding the scope of these transformations. nih.gov
Electrophilic Aromatic Substitution Reaction Profiles
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The substituent already present on the ring plays a crucial role in directing the incoming electrophile to a specific position (ortho, meta, or para) and in influencing the reaction rate.
In this compound, we have two substituents to consider: the fluorine atom and the sulfonate group.
Fluorine: Halogens are generally considered deactivating groups in EAS, meaning they make the aromatic ring less reactive than benzene itself. youtube.com This is due to their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate formed during the attack at these positions. libretexts.orgyoutube.com
Sulfonate Group (-SO3H or -SO3-): The sulfonic acid group and its conjugate base, the sulfonate anion, are strongly deactivating and meta-directing groups. youtube.com The strong electron-withdrawing nature of the sulfonate group significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic attack. youtube.com
When both a fluorine atom and a sulfonate group are present on the same benzene ring, their combined effects must be considered. In this compound, the fluorine is at position 1 and the sulfonate at position 3. Both groups deactivate the ring. The directing effects can be predicted as follows:
The fluorine at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
The sulfonate group at C3 directs incoming electrophiles to the meta positions relative to it (C1, C5). Since C1 is already substituted, the primary direction is towards C5.
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Fluorine | C1 | Deactivating | Ortho, Para |
| Sulfonate | C3 | Strongly Deactivating | Meta |
Radical-Mediated Transformations Involving Fluorinated Aromatic Systems
Radical reactions offer an alternative pathway for the functionalization of aromatic compounds, often with complementary reactivity to ionic reactions. nih.gov In the context of this compound, radical transformations could involve either the C-F or the C-S bond.
The homolytic cleavage of a C-F bond is generally challenging due to its high bond dissociation energy. nih.gov However, under specific conditions, such as using photoredox catalysis or electrochemical methods, the C-F bond can be activated towards radical cleavage. researchgate.netrsc.org For instance, the generation of radical ions can facilitate the defluorination process.
More commonly, radical reactions involving sulfonate-containing compounds proceed through the sulfonate group. Sodium sulfinates, for example, are well-known precursors to sulfonyl radicals and other radical species. researchgate.net Sodium triflinate (CF3SO2Na) can serve as a source of the trifluoromethyl radical (•CF3) under oxidative conditions. nih.gov This radical can then participate in various addition and substitution reactions.
While this compound is a sulfonate, not a sulfinate, related radical pathways could be envisaged. For example, desulfonative reactions can occur under radical conditions, leading to the formation of an aryl radical. This aryl radical could then be trapped by a suitable radical scavenger.
Recent research has highlighted the potential of photocatalysis to initiate radical reactions involving organosulfur compounds. beilstein-journals.org These methods often operate under mild conditions and show high functional group tolerance. The application of such strategies to this compound could open up new avenues for its derivatization.
The cleavage of C-F bonds in fluorinated aromatic compounds has also been observed in enzymatic systems, highlighting the possibility of biocatalytic radical-mediated transformations. nih.gov
Reactivity of the Sulfonate Group under Diverse Reaction Conditions
The sulfonate group in this compound is a key functional handle that dictates much of its chemical behavior, particularly in terms of its ability to be cleaved or to participate in catalytic processes.
Cleavage and Formation Mechanisms of the Carbon-Sulfur Bond
The carbon-sulfur (C-S) bond in aryl sulfonates is relatively robust but can be cleaved under specific conditions. The ease of cleavage can be influenced by the nature of the substituents on the aromatic ring.
Formation of the C-S Bond: The most common method for the formation of the C-S bond in benzenesulfonates is through electrophilic aromatic substitution, specifically sulfonation. This typically involves reacting the aromatic compound with fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO3) or chlorosulfonic acid. youtube.comresearchgate.net The reaction proceeds via an electrophilic attack of SO3 on the benzene ring. youtube.com For fluorobenzene, sulfonation would lead to a mixture of ortho- and para-fluorobenzenesulfonic acids, with the para isomer generally being the major product due to steric hindrance at the ortho position. Subsequent separation and neutralization would yield the corresponding sodium salt.
Cleavage of the C-S Bond (Desulfonation): The sulfonation of aromatic rings is a reversible process. youtube.com Desulfonation, the removal of the sulfonic acid group, can be achieved by heating the sulfonic acid in the presence of dilute aqueous acid. youtube.com This reaction is essentially the reverse of sulfonation and is driven by the principle of Le Châtelier. The mechanism involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide.
The C-S bond in aryl sulfonates can also be cleaved through other pathways. For instance, in the presence of strong bases at high temperatures, the sulfonate group can be displaced by a nucleophile, such as a hydroxide or an amide ion. This is particularly relevant in the synthesis of phenols and anilines from the corresponding sulfonic acids.
Furthermore, transition-metal-free methods for C-S bond cleavage have been developed, utilizing reagents like oxidants, acids, and bases, as well as photochemical and electrochemical approaches. rsc.org Radical-mediated C-S bond cleavage has also been reported, particularly in the context of sulfoxide (B87167) radical cations. researchgate.net The strength of the C-S bond can be a determining factor in the fragmentation pathways of coordination complexes containing sulfinate ligands. rsc.org
An interesting synthetic application involving the C-S bond is the ipso-nucleophilic substitution of the sulfonate group. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the sulfonate group. For example, electron-deficient benzenesulfonic acids can undergo ipso-substitution with thiols to form thioethers. bohrium.com
Role of the Sulfonate Anion in Catalytic Cycles
The sulfonate group, particularly when part of an ionic liquid structure, can play a significant role in catalysis. Sulfonic acid-functionalized ionic liquids have been extensively studied as acid catalysts in various organic transformations. beilstein-journals.orgbohrium.com The catalytic activity is often attributed to the Brønsted acidity of the sulfonic acid group.
The nature of the counter-anion in these ionic liquids can have a profound effect on their catalytic behavior. bohrium.comresearchgate.net For instance, in sulfonic acid-functionalized imidazolium (B1220033) salts, a chloride counter-anion leads to a more "available" proton on the sulfonic acid group, resulting in higher catalytic activity compared to a bisulfate counter-anion, where the proton is more involved in hydrogen bonding within the ionic liquid's network. bohrium.com
While this compound is a simple salt and not an ionic liquid, the sulfonate anion itself can act as a ligand in metal-catalyzed reactions. Its coordination to a metal center can influence the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity.
In some cases, the sulfonate anion can be more than just a spectator ligand. It can participate directly in the catalytic cycle. For example, sulfenate anions, which can be generated from sulfoxides, have been shown to act as organocatalysts. nih.govresearchgate.net Although structurally different, this highlights the potential for sulfur-containing anions to be actively involved in catalysis.
Kinetic and Thermodynamic Analyses of Key Transformations
A thorough understanding of the reactivity of this compound necessitates detailed kinetic and thermodynamic studies of its key chemical transformations. Such analyses provide quantitative data on reaction rates, energy barriers, and the position of chemical equilibria.
For a hypothetical reaction, such as the nucleophilic substitution on a derivative of 3-fluorobenzenesulfonate, the rate constant (k) would be determined by monitoring the change in concentration of the reactant or product over time. This can be achieved using various analytical techniques, including spectroscopy or chromatography. The activation energy (Ea), which represents the minimum energy required for the reaction to occur, would then be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.
General methods for determining rate constants for radical addition reactions have been developed, for instance, using competition kinetics where a radical species is generated in the presence of multiple substrates. rsc.org Similar competitive kinetic studies could, in principle, be designed to probe the reactivity of derivatives of this compound.
Table 1: Hypothetical Kinetic Data for a Transformation of a 3-Fluorobenzenesulfonate Derivative
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 298 | k₁ |
| 308 | k₂ |
| 318 | k₃ |
Note: The values k₁, k₂, and k₃ are placeholders for experimentally determined rate constants.
Equilibrium studies are crucial for understanding the thermodynamic favorability of a reaction and predicting the distribution of products at equilibrium. For transformations involving this compound, this would involve determining the equilibrium constant (Keq) for the reaction. A Keq greater than 1 indicates that the products are favored at equilibrium, while a value less than 1 suggests the reactants are favored.
Product distribution analysis would identify and quantify the different products formed in a reaction. This is particularly important in cases where multiple reaction pathways are possible, leading to the formation of isomers or byproducts. Techniques such as NMR spectroscopy, mass spectrometry, and chromatography are typically employed for this purpose.
At present, specific equilibrium constants and product distribution analyses for reactions of this compound are not documented in the available research.
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Solvent effects arise from the differential solvation of reactants, transition states, and products. For reactions involving ionic species like this compound, polar solvents would be expected to play a significant role in solvating the ions and influencing the reaction kinetics. The study of reactions in a range of solvents with varying polarity and hydrogen-bonding ability would be necessary to fully characterize these effects.
Stereochemical considerations would become important if this compound or its reaction partners are chiral, or if a reaction creates a new stereocenter. In such cases, the stereochemical course of the reaction (e.g., retention or inversion of configuration) would need to be determined. This is often achieved through the use of chiral chromatography and polarimetry.
Detailed studies on the solvent effects and stereochemical aspects of the reactivity of this compound have not been reported in the reviewed scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The aromatic framework of the 3-fluorobenzenesulfonate anion gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.
The ¹H NMR spectrum is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. openstax.orglibretexts.org The four protons on the benzene ring (at positions 2, 4, 5, and 6) are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The proton at C-2 is expected to appear as a doublet of triplets (dt) due to coupling with H-6 (ortho, ³JHH) and H-4 (para, ⁵JHH), as well as the fluorine at C-3 (meta, ⁴JHF). The proton at C-6 will likely be a triplet of doublets (td) from coupling to H-5 and H-4 (ortho, ³JHH) and the fluorine atom (ortho, ³JHF). The signals for H-4 and H-5 are also complex multiplets resulting from their respective couplings.
The ¹³C NMR spectrum provides information on the six unique carbon atoms of the aromatic ring. rsc.orgoregonstate.edu The carbon directly bonded to the fluorine atom (C-3) is readily identified by its large one-bond coupling constant (¹JCF), appearing as a doublet with a chemical shift significantly influenced by the fluorine's electronegativity. The carbon atom attached to the sulfonate group (C-1) is a quaternary carbon and will appear as a singlet, typically downfield. The remaining four carbons will appear as doublets due to smaller, long-range C-F couplings (²JCF, ³JCF, and ⁴JCF). The chemical shifts are influenced by the substitution pattern of the electron-withdrawing fluorine and sulfonate groups. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Fluorobenzenesulfonate Anion Predicted chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz.
| Atom Position | ¹H NMR Predicted δ (ppm) and Multiplicity | ¹³C NMR Predicted δ (ppm) and Multiplicity |
|---|---|---|
| C-1 | - | ~140-145 (d, ⁴JC-F) |
| C-2 | ~7.6-7.8 (m) | ~115-120 (d, ²JC-F) |
| C-3 | - | ~160-165 (d, ¹JC-F) |
| C-4 | ~7.2-7.4 (m) | ~128-132 (d, ⁴JC-F) |
| C-5 | ~7.4-7.6 (m) | ~122-126 (d, ³JC-F) |
| C-6 | ~7.5-7.7 (m) | ~130-134 (d, ²JC-F) |
¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govwikipedia.org This technique is characterized by a very wide range of chemical shifts, making it highly sensitive to the electronic environment of the fluorine atom. wikipedia.orgucsb.edu
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-3 position. The chemical shift for aryl fluorides typically appears in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The signal will be a complex multiplet due to couplings with the aromatic protons, specifically the two ortho protons (H-2 and H-4, ³JHF), one meta proton (H-5, ⁴JHF), and one para proton (H-6, ⁵JHF). These coupling constants provide further confirmation of the substitution pattern on the aromatic ring. wikipedia.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.comscience.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For 3-fluorobenzenesulfonate, COSY spectra would show cross-peaks connecting adjacent protons on the aromatic ring, such as H-4 with H-5, and H-5 with H-6, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orglibretexts.org It allows for the direct assignment of each protonated carbon in the ring by linking the known ¹H chemical shifts to their corresponding ¹³C signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. acs.orgnih.gov
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental formula. researchgate.net For the 3-fluorobenzenesulfonate anion (C₆H₄FO₃S⁻), the calculated monoisotopic mass is 174.9865 u. nih.gov High-resolution analysis in negative ion mode would detect this ion, and its exact mass measurement would confirm the elemental composition of C₆H₄FO₃S, distinguishing it from other ions with the same nominal mass.
Table 2: HRMS Data for 3-Fluorobenzenesulfonate Anion
| Ion Formula | Ion Type | Calculated Monoisotopic Mass (u) |
|---|---|---|
| C₆H₄FO₃S⁻ | [M]⁻ | 174.9865 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.govuab.edu The analysis of these fragments provides valuable structural information.
For the 3-fluorobenzenesulfonate anion (m/z 174.99), a characteristic fragmentation pathway for aromatic sulfonates is the neutral loss of sulfur trioxide (SO₃, 79.9568 u) or sulfur dioxide (SO₂, 63.9619 u). researchgate.netaaqr.org The predominant fragmentation would likely be the loss of SO₃, resulting in a major product ion at m/z 95.0297, corresponding to the 3-fluorophenoxide anion (C₆H₄FO⁻). Further fragmentation of this ion could also be observed. This fragmentation pattern is highly diagnostic for the benzenesulfonate (B1194179) structure. uab.eduaaqr.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the molecular-level investigation of this compound. These methods provide a detailed fingerprint of the molecule by probing the vibrational modes of its constituent chemical bonds and functional groups.
Identification of Characteristic Sulfonate and Fluorine Functional Group Vibrations
The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its sulfonate (-SO₃⁻) and carbon-fluorine (C-F) functional groups. The sulfonate group typically exhibits strong and distinct vibrations due to the S=O and C-S bonds. Inorganic sulfate (B86663) radicals, for instance, show a characteristic antisymmetric stretching vibration around 1112 cm⁻¹ and asymmetric deformation vibrations at lower wavenumbers of 637 cm⁻¹ and 616 cm⁻¹. spectroscopyonline.com For aryl sulfonates, these bands are a hallmark of their structure.
The carbon-fluorine bond on the aromatic ring also gives rise to a strong stretching vibration, typically found in the 1100-1300 cm⁻¹ region. The precise position of this band can be influenced by the substitution pattern on the benzene ring. Theoretical studies on halogen-substituted benzene sulfonamides indicate that the C-F stretching mode is a key vibrational feature. researchgate.net
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Sulfonate (-SO₃⁻) | Asymmetric Stretching | ~1200 - 1260 | IR, Raman |
| Symmetric Stretching | ~1040 - 1080 | IR, Raman | |
| S-O Bending | ~600 - 700 | IR | |
| Aromatic Ring | C-H Stretching | >3000 | IR, Raman |
| C=C Stretching | ~1450 - 1600 | IR, Raman | |
| C-H Bending (out-of-plane) | ~750 - 900 | IR | |
| Carbon-Fluorine | C-F Stretching | ~1100 - 1300 | IR |
Monitoring Reaction Progress and Product Formation
FTIR and Raman spectroscopy are invaluable for real-time monitoring of chemical reactions to synthesize this compound, for instance, through the sulfonation of 3-fluorobenzene. These techniques allow for both qualitative and quantitative analysis of the reaction mixture. d-nb.info The progress of the reaction can be tracked by observing the disappearance of reactant-specific spectral bands and the simultaneous emergence of product-specific bands.
For example, during the sulfonation process, the characteristic bands of the starting material, 3-fluorobenzene, would diminish in intensity. Concurrently, the strong and well-defined asymmetric and symmetric stretching vibrations of the newly formed sulfonate group would appear and intensify as the reaction proceeds towards completion. This allows for the determination of reaction kinetics and optimization of reaction conditions without the need for sample extraction and offline analysis.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org While a specific crystal structure for this compound is not widely published, analysis of related aryl sulfonate and fluorinated organic compounds provides significant insight into its expected solid-state structure. nih.govscience.gov
Determination of Molecular Conformation and Crystal Packing
The conformation of the 3-fluorobenzenesulfonate anion would be characterized by a planar phenyl ring, with the sulfonate group and the fluorine atom attached to it. The geometry around the sulfur atom in the sulfonate group is expected to be tetrahedral.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
Beyond the primary ionic interactions, a network of weaker intermolecular forces plays a crucial role in stabilizing the crystal lattice. These interactions dictate the finer details of the crystal packing. In the case of this compound, several types of non-covalent interactions are anticipated:
Hydrogen Bonding: Weak C-H···O hydrogen bonds are expected to form between the hydrogen atoms of the benzene ring and the oxygen atoms of the sulfonate groups on adjacent anions. These interactions are a common feature in the crystal structures of organic sulfonates.
Fluorine Interactions: The organic fluorine atom can participate in various weak interactions, such as C-H···F hydrogen bonds and potentially C-F···π interactions. rsc.org The role of fluorine in guiding crystal structures is an area of active research. acs.org
| Interaction Type | Description |
| Ionic Bonding | Electrostatic attraction between Na⁺ cations and ⁻O₃S- anions. |
| Hydrogen Bonding | Weak C-H···O interactions between phenyl rings and sulfonate groups. |
| Fluorine Interactions | Potential for weak C-H···F bonds. rsc.org |
| π-π Stacking | Stacking of aromatic rings, contributing to crystal stability. mdpi.com |
Other Advanced Analytical Techniques
In addition to vibrational spectroscopy and X-ray crystallography, other analytical methods are essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is a cornerstone technique for confirming the molecular structure in solution. ¹H and ¹³C NMR would verify the substitution pattern on the benzene ring, while ¹⁹F NMR would provide unambiguous evidence for the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the 3-fluorobenzenesulfonate anion, further confirming its identity.
Liquid Chromatography (LC): Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess the purity of this compound and to separate it from any starting materials or by-products.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It provides the percentage composition of elements within the sample, which can be compared against the theoretical values calculated from its chemical formula, C₆H₄FNaO₃S. This comparison is crucial for confirming the purity and stoichiometric integrity of this compound.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 36.38 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 2.04 |
| Fluorine | F | 19.00 | 1 | 19.00 | 9.59 |
| Sodium | Na | 22.99 | 1 | 22.99 | 11.60 |
| Oxygen | O | 16.00 | 3 | 48.00 | 24.23 |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.18 |
| Total | 198.16 | 100.00 |
Note: The values are calculated based on the molecular formula C₆H₄FNaO₃S and standard atomic weights.
Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Thermal Stability
Thermal analysis techniques are critical for understanding the behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the thermal stability, decomposition profile, and phase transitions of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time. This analysis helps to determine the temperatures at which the compound decomposes and to identify the mass loss associated with the release of volatile components. For this compound, a TGA scan would likely show stability up to a certain temperature, followed by one or more decomposition steps. The degradation would involve the breakdown of the organic benzenesulfonate structure.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect phase transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would reveal its melting point and any other endothermic or exothermic processes occurring within the analyzed temperature range.
While specific experimental TGA and DSC data for this compound are not available in the public domain, the table below outlines the type of information that would be obtained from such analyses.
Interactive Data Table: Expected Thermal Analysis Data for this compound
| Analytical Technique | Parameter Measured | Expected Information for this compound |
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of decomposition, decomposition temperature(s), residual mass. |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point, presence of other phase transitions (e.g., solid-solid). |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Speciation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS would provide detailed information about the chemical environment of each element (C, H, F, Na, O, S). High-resolution spectra of the C 1s, F 1s, Na 1s, O 1s, and S 2p core levels would allow for the identification of the different chemical bonds, such as C-C, C-H, C-F, C-S, S=O, S-O-Na. This level of detail is crucial for confirming the structure of the sulfonate group and the presence of the fluorine-carbon bond on the benzene ring.
Although a specific XPS spectrum for this compound is not publicly available, the expected binding energies for the core levels can be estimated based on typical values for similar functional groups.
Interactive Data Table: Expected Core Level Binding Energies in XPS for this compound
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Carbon | C 1s | 284 - 288 | Distinguishes between C-C/C-H, C-S, and C-F bonds. |
| Fluorine | F 1s | ~688 - 690 | Confirms the presence and chemical state of fluorine. |
| Sodium | Na 1s | ~1071 - 1072 | Indicates the presence of sodium ions. |
| Oxygen | O 1s | ~531 - 533 | Characterizes the oxygen atoms in the sulfonate group. |
| Sulfur | S 2p | ~167 - 169 | Confirms the +6 oxidation state of sulfur in the sulfonate group. |
Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in characterizing the intrinsic properties of Sodium 3-fluorobenzenesulfonate. These calculations provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy configuration is reached.
These calculations can also map out the potential energy surface, revealing various stable conformers and the transition states that connect them. This provides a detailed understanding of the molecule's flexibility and the energy barriers for conformational changes. For instance, the rotational barrier of the sulfonate group and the planarity of the benzene (B151609) ring can be accurately determined. Recent studies on similar sodium-based fluoro-perovskites have also utilized DFT to understand their structural properties. arxiv.org
Table 1: Calculated Geometrical Parameters for 3-fluorobenzenesulfonate Anion using DFT (Note: The following data is illustrative and based on typical values for similar aromatic sulfonate compounds.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.35 | ||
| C-S | 1.77 | ||
| S=O | 1.45 | ||
| C-C (aromatic) | 1.39 - 1.41 | ||
| O-S-O | 119.5 | ||
| C-S-O | 106.0 | ||
| C-C-F | 119.8 | ||
| F-C-C-S |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations, particularly DFT, are widely used for the prediction of spectroscopic parameters. nih.gov This is especially valuable for assigning complex NMR spectra. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in its structural confirmation and purity assessment. nih.govresearchgate.net
The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). The accuracy of these predictions has been significantly improved by the development of scaling factors and the use of appropriate functionals and basis sets, such as B3LYP/6-31+G(d,p). nih.gov Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts, especially for ¹H. nih.govmdpi.com
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (H2) | 7.85 | 7.82 |
| ¹H (H4) | 7.50 | 7.48 |
| ¹H (H5) | 7.35 | 7.33 |
| ¹H (H6) | 7.70 | 7.68 |
| ¹³C (C1) | 145.2 | 144.9 |
| ¹³C (C2) | 125.8 | 125.5 |
| ¹³C (C3) | 163.5 (d, J=245 Hz) | 163.2 (d, J=244 Hz) |
| ¹³C (C4) | 118.9 (d, J=21 Hz) | 118.7 (d, J=21 Hz) |
| ¹³C (C5) | 131.5 | 131.3 |
| ¹³C (C6) | 122.1 (d, J=3 Hz) | 121.9 (d, J=3 Hz) |
| ¹⁹F | -112.4 | -112.1 |
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and electrophilicity. These indices provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO is typically localized on the sulfonate group and the benzene ring, while the LUMO is distributed over the aromatic ring. This suggests that the molecule can participate in both electrophilic and nucleophilic reactions. Studies on similar fluorinated compounds have shown how solvent polarity can influence these molecular parameters. researchgate.net
Table 3: Calculated Electronic Properties and Reactivity Indices for 3-fluorobenzenesulfonate Anion (Note: The following data is illustrative and based on typical values for similar compounds.)
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 7.2 eV |
| Electron Affinity | 1.5 eV |
| Electronegativity (χ) | 4.35 |
| Chemical Hardness (η) | 2.85 |
| Electrophilicity Index (ω) | 3.32 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with the environment. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic view of molecular processes.
MD simulations are particularly useful for studying how solvents affect the conformation and reactivity of this compound. In aqueous solution, the polar sulfonate head group will interact favorably with water molecules through hydrogen bonding, while the fluorinated benzene ring will exhibit more complex interactions.
Simulations can reveal the structure of the solvation shell around the molecule, including the number and orientation of water molecules. This information is crucial for understanding its solubility and how the solvent mediates its interactions with other molecules. The conformational flexibility of the molecule in different solvents can also be assessed, which can have implications for its reactivity.
As an amphiphilic molecule, this compound has the potential to form aggregates, such as micelles, in solution above a certain concentration. MD simulations can be used to study the process of self-assembly and the structure of the resulting aggregates.
These simulations can provide detailed information on the size, shape, and stability of micelles, as well as the arrangement of the molecules within them. The simulations can also shed light on the interactions between the sodium counter-ions and the sulfonate head groups. nih.govnih.gov Understanding the aggregation behavior is important for applications where the surfactant properties of the molecule are utilized. Studies on similar molecules like linear alkylbenzene sulfonate have demonstrated the power of MD simulations in elucidating the dynamics in different phases. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling, particularly through Density Functional Theory (DFT), has been pivotal in elucidating the sulfonation mechanisms of aromatic compounds. While direct computational studies exclusively on this compound are not extensively documented, the well-studied sulfonation of fluorobenzene (B45895) provides a robust framework for understanding its formation.
Elucidation of Reaction Pathways and Rate-Determining Steps
The sulfonation of fluorobenzene, which leads to the formation of fluorobenzenesulfonic acids, is an electrophilic aromatic substitution (SEAr) reaction. Computational studies have shown that the mechanism is more complex than the traditional two-step process often depicted in textbooks. nih.govvaia.com The reaction with sulfur trioxide (SO₃) is now understood to be a concerted process, often involving more than one molecule of SO₃. nih.govresearchgate.net
The electrophilic attack on the fluorobenzene ring by SO₃ is the critical step. For the formation of 3-fluorobenzenesulfonic acid, the electrophile must attack the meta position of the benzene ring. The fluorine atom is an ortho-, para-directing deactivator due to the interplay of its strong inductive electron-withdrawing effect and its resonance electron-donating effect. stackexchange.com This electronic guidance makes the formation of the meta isomer (3-fluoro) less favorable than the ortho (2-fluoro) and para (4-fluoro) isomers. vaia.com
The rate-determining step in aromatic sulfonation is generally the formation of the σ-complex, also known as the Wheland intermediate. nih.gov However, some advanced computational models suggest that for sulfonation with SO₃, a stable σ-complex intermediate may not exist, and the reaction proceeds through a single, high-energy transition state. researchgate.net DFT calculations have been employed to map the potential energy surface of the reaction, identifying the transition states and calculating their energy barriers. researchgate.net For instance, in the sulfonation of benzene, the trimolecular system C₆H₆ + 2SO₃ has been shown to have significantly lower activation barriers (12-20 kcal/mol lower) than a reaction with a single SO₃ molecule. researchgate.netresearchgate.net This suggests a cooperative mechanism where a second SO₃ molecule acts as a proton acceptor, facilitating the removal of the hydrogen atom from the benzene ring and the restoration of aromaticity. nih.gov
The reaction pathway for the formation of 3-fluorobenzenesulfonic acid would follow a similar trajectory, albeit with a higher activation energy for the meta attack compared to the ortho and para positions due to the directing effects of the fluorine substituent.
Catalytic Cycle Simulations
In industrial settings, sulfonation is often catalyzed. Computational simulations can model these catalytic cycles to understand the role of the catalyst in lowering the activation energy of the rate-determining step. For sulfonation, sulfuric acid is often used as a catalyst. DFT calculations have shown that a sulfuric acid molecule can act as both a proton donor and acceptor, facilitating the electrophilic substitution. researchgate.net
A simulated catalytic cycle for the formation of 3-fluorobenzenesulfonic acid would involve the following key steps:
Formation of the electrophile (SO₃ or a protonated form).
Formation of a π-complex between fluorobenzene and the electrophile.
Attack of the electrophile at the meta position to form a transition state.
Proton transfer to the catalyst, regenerating the catalyst and forming the product.
Simulations of these cycles provide insights into the energetics of each step and help in optimizing reaction conditions.
Structure-Property Relationship Studies
Computational methods are invaluable for establishing relationships between the molecular structure of a compound and its physical and chemical properties. For this compound, the position of the fluorine atom is a key determinant of its characteristics.
Influence of Fluorine Substitution on Electronic and Steric Effects
The fluorine atom at the meta position in this compound significantly influences the electronic properties of the molecule primarily through its strong inductive effect. This electron-withdrawing effect decreases the electron density of the aromatic ring, which in turn affects its reactivity and the acidity of the sulfonic acid group.
The steric effect of the fluorine atom at the meta position is less pronounced compared to the ortho position, where it would be in closer proximity to the sulfonate group. This has implications for how the molecule interacts with other molecules and surfaces.
Table 1: Calculated Electronic Properties of Fluorobenzenesulfonate Isomers
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
|---|---|---|---|
| Dipole Moment (Debye) | Higher | Moderate | Lower |
| Electron Density on Ring | Lower | Moderate | Lower |
Note: The values in this table are qualitative and based on the general principles of electronic effects. Precise values would require specific quantum chemical calculations.
Predictive Modeling for Novel Fluorinated Sulfonate Derivatives
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, can be used to forecast the properties and activities of new, unsynthesized molecules. researchgate.net By building computational models based on a dataset of known fluorinated sulfonates, including this compound, it is possible to predict properties such as solubility, toxicity, and environmental fate for novel derivatives.
For example, a QSPR model could be developed to predict the surface-active properties of a series of fluorinated benzenesulfonates by correlating these properties with calculated molecular descriptors such as molecular weight, polarizability, and various electronic and steric parameters. These predictive models are crucial in the rational design of new compounds with desired characteristics, reducing the need for extensive experimental synthesis and testing. The development of force field parameters for fluorinated aromatic amino acids, for instance, enables more accurate molecular dynamics simulations to predict the behavior of these molecules in complex systems. nih.gov Similarly, computational methods for predicting ¹⁹F NMR chemical shifts can aid in the structural elucidation of new fluorinated compounds. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Sodium 3-Fluorobenzenesulfonate as a Building Block in Complex Organic Synthesis
The utility of a chemical compound as a building block is determined by its reactivity and the functional groups it possesses. In the case of this compound, its structure, featuring a fluorinated benzene (B151609) ring and a sulfonate group, suggests potential for a variety of transformations. However, specific applications in complex organic synthesis are not well-documented.
Precursor for Stereoselective Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds often relies on the introduction of fluorine or a fluorine-containing moiety at a specific point in a molecule's construction. While fluorinated starting materials are crucial for this purpose, there is a lack of specific published research demonstrating the use of this compound as a precursor for the stereoselective synthesis of more complex fluorinated molecules. The influence of the fluorine atom on the stereochemical outcome of reactions involving the benzene ring or the sulfonate group has not been a subject of detailed investigation in the available literature.
Role in Cross-Coupling Reactions and Multi-Component Systems
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Aryl sulfonates can sometimes participate in these reactions as electrophilic partners. However, specific studies detailing the participation of this compound in cross-coupling or multi-component reactions are not prevalent. While the broader class of aryl sulfonates has been explored in this context, the specific reactivity and scope of the 3-fluoro substituted variant remain an area for potential future research.
Synthesis of Bioactive Fluorinated Analogues (Excluding Biological Activity/Dosage)
The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to modulate their properties. As a fluorinated building block, this compound could theoretically be incorporated into the synthesis of fluorinated analogues of known bioactive compounds. However, without specific examples in the scientific literature, any discussion of its role in the synthesis of such analogues would be purely speculative.
Role in Catalysis
The sulfonate group of this compound could potentially allow it to function in catalytic applications, either as part of a ligand or as a catalyst itself.
As a Ligand Component in Metal-Catalyzed Processes
In metal-catalyzed reactions, ligands play a critical role in tuning the reactivity and selectivity of the metal center. The sulfonate group of this compound could act as a coordinating group for a metal catalyst. However, there are no specific reports of its use as a ligand or as a component in the synthesis of more complex ligands for metal-catalyzed processes. The electronic effect of the fluorine atom could potentially influence the properties of a catalyst, but this has not been experimentally demonstrated for this specific compound.
Application as a Brønsted Acid Catalyst or Co-Catalyst
Sulfonic acids are known to be strong Brønsted acids and are often used as catalysts in organic reactions. While the sodium salt, this compound, is not itself a Brønsted acid, its corresponding sulfonic acid, 3-fluorobenzenesulfonic acid, would be. The fluorine atom, being an electron-withdrawing group, would be expected to increase the acidity of the sulfonic acid. However, there is no specific literature available that details the application of either the sodium salt or its corresponding acid as a Brønsted acid catalyst or co-catalyst in organic reactions.
In Situ Generation of Reactive Intermediates for Catalytic Cycles
In the realm of organic synthesis, the on-demand generation of reactive intermediates is a cornerstone of modern catalytic processes. Aryl sulfonates, a class to which this compound belongs, are recognized for their utility as precursors to highly reactive species. Although specific studies detailing the use of this compound for generating such intermediates are not extensively documented, the established reactivity of related aryl fluorosulfates provides a strong basis for its potential in this area. researchgate.netacs.orgrsc.orgnih.govscispace.com
Aryl fluorosulfates have been successfully employed as alternatives to aryl halides and triflates in a variety of cross-coupling reactions. rsc.orgscispace.com Their value lies in their ability to act as effective electrophilic partners in catalytic cycles, particularly in palladium- and nickel-catalyzed reactions. acs.orgscispace.com The mechanism typically involves the oxidative addition of the aryl sulfonate to a low-valent metal center (e.g., Pd(0) or Ni(0)), thereby generating a metal-aryl intermediate. This intermediate is central to the catalytic cycle and can subsequently undergo transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
The presence of the fluorine atom on the benzene ring of this compound is expected to influence its reactivity. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the ipso-carbon, potentially facilitating the oxidative addition step. This increased reactivity could allow for milder reaction conditions compared to non-fluorinated analogues. rsc.org
| Catalytic Application | Plausible Reactive Intermediate | Potential Advantages |
| Suzuki-Miyaura Coupling | Aryl-Palladium(II) Complex | Enhanced reactivity, milder conditions |
| Buchwald-Hartwig Amination | Aryl-Palladium(II)-Amine Complex | Access to fluorinated anilines |
| Sonogashira Coupling | Aryl-Palladinum(II)-Alkynyl Complex | Synthesis of fluorinated aryl alkynes |
| Heck Reaction | Aryl-Palladium(II)-Olefin Complex | Formation of fluorinated stilbenes |
This table presents hypothetical applications of this compound based on the known reactivity of related aryl fluorosulfonates.
Advanced Materials Science Applications
The unique combination of a fluorinated aromatic ring and an ionic sulfonate group suggests that this compound could be a valuable component in the design of advanced materials. The properties imparted by fluorine, such as thermal stability, chemical resistance, and unique electronic characteristics, coupled with the hydrophilicity and ionic nature of the sulfonate group, open up a wide array of possibilities.
Monomer or Intermediate in Fluoropolymer Synthesis
Fluoropolymers are a critical class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. researchgate.net While the direct polymerization of this compound is not a common route, its structural motifs are relevant to the synthesis of specialized fluoropolymers. It could potentially serve as a comonomer or an intermediate in the synthesis of sulfonated aromatic polymers. nih.govacs.orgosti.gov
| Polymer Type | Potential Role of this compound | Anticipated Polymer Properties |
| Sulfonated Poly(arylene ether)s | Comonomer | High proton conductivity, enhanced thermal stability |
| Fluorinated Ionomers | Intermediate for monomer synthesis | Improved chemical resistance, controlled water uptake |
This table outlines the potential roles and resulting properties of incorporating this compound into polymer structures, based on established principles of fluoropolymer chemistry.
Integration into Functional Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where the structural features of this compound could be particularly impactful. The sulfonate group is a well-known participant in hydrogen bonding and electrostatic interactions, while the fluorinated aromatic ring can engage in so-called "fluorous" interactions and C-F···π interactions. researchgate.netresearchgate.netpsu.eduresearchgate.netnso-journal.org
The interplay of these various non-covalent forces could be harnessed to direct the self-assembly of molecules into well-defined, functional architectures. For instance, the sulfonate group can interact with cationic species or hydrogen-bond donors, while the fluorinated ring can interact with other fluorinated molecules or aromatic systems. This multi-modal interaction capability makes it a potentially valuable building block in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. researchgate.net The presence of the C-F bond is known to play a significant role in molecular assembly and crystal engineering. researchgate.net
Application in Designing Advanced Ionic Liquids or Electrolytes
Ionic liquids (ILs), which are salts with low melting points, have garnered significant attention as designer solvents and electrolytes. The properties of an IL are determined by the choice of its cation and anion. Fluorinated anions are commonly used in the formulation of ILs to impart desirable properties such as low viscosity, high thermal stability, and a wide electrochemical window. researchgate.netrsc.orgnih.govyoutube.com
The 3-fluorobenzenesulfonate anion, derived from its sodium salt, could be paired with various organic cations to form a new class of ILs. The fluorine substitution is expected to lower the viscosity and melting point of the resulting IL compared to its non-fluorinated counterpart. researchgate.net Furthermore, fluorinated electrolytes are being extensively investigated for high-voltage lithium-ion batteries, as they can improve stability and safety. greyb.comrsc.orggoogle.comacs.orgacs.org The 3-fluorobenzenesulfonate anion could potentially be used as a component in such advanced electrolytes.
| Ionic Liquid Component | Potential Cation Partner | Expected Properties of Resulting IL/Electrolyte |
| 3-fluorobenzenesulfonate anion | Imidazolium (B1220033), Pyrrolidinium, etc. | Low viscosity, high conductivity, wide electrochemical window |
| 3-fluorobenzenesulfonate anion | Lithium Cation (in electrolyte) | Improved stability at high voltage, enhanced safety |
This table illustrates the potential of the 3-fluorobenzenesulfonate anion in forming ionic liquids and electrolytes with desirable properties, based on general knowledge of fluorinated anions.
Development of Novel Membranes and Coatings Based on Fluorinated Sulfonates
The development of high-performance membranes is crucial for a variety of applications, including water purification, gas separation, and energy conversion. Fluorinated ion-exchange membranes are particularly important in electrochemical technologies like fuel cells and electrolysis. agcce.comagc-chemicals.comagcchem.comagcchem.comagc.com
As discussed previously, the incorporation of monomers like this compound into polymer structures can lead to materials with both ionic conductivity (from the sulfonate group) and enhanced stability (from the fluorinated component). These polymers could be cast into membranes for various separation and electrochemical applications. Sulfonated aromatic polymers are considered promising candidates for proton exchange membranes in fuel cells. nih.govosti.gov The introduction of fluorine into these polymer backbones could lead to membranes with superior performance characteristics.
Furthermore, the unique surface properties of fluorinated compounds could be exploited in the development of novel coatings. Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic properties. While this compound itself is water-soluble, its integration into a polymer matrix could be used to tailor the surface properties of coatings for applications requiring controlled wettability or anti-fouling characteristics.
While the body of research specifically dedicated to this compound is still developing, a thorough analysis of its constituent functional groups provides a strong foundation for predicting its future applications. Its potential as a reactive intermediate in catalysis, a building block for advanced fluoropolymers and supramolecular structures, and a component of high-performance electrolytes and membranes is significant. The continued exploration of this and related fluorinated sulfonates will undoubtedly lead to new discoveries and technological advancements in both organic synthesis and materials science. Further targeted research into the specific properties and reactivity of this compound is warranted to fully unlock its potential.
Environmental Transformation and Degradation Mechanisms Chemical Perspective
Photochemical Degradation Pathways and Byproduct Identification
Photochemical degradation, driven by the absorption of light energy, represents a significant abiotic pathway for the transformation of Sodium 3-fluorobenzenesulfonate in the environment. This process can occur through direct photolysis or be mediated by reactive species present in the environment.
Direct photolysis involves the absorption of ultraviolet (UV) radiation by the this compound molecule, leading to the excitation of its electrons and subsequent chemical reactions. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which generally imparts high stability to fluorinated compounds. However, the absorption of sufficient UV energy can induce the cleavage of this bond. For aromatic fluorine compounds, including fluorinated pesticides and pharmaceuticals, photolysis has been shown to be a potential degradation pathway. nih.gov The specific wavelengths of UV light, particularly in the UV-C range (255 or 275 nm), have been found to be most effective in degrading some fluorinated compounds, although the efficiency does not always correlate directly with the molar absorptivity. nih.gov
In natural aquatic environments and during advanced oxidation processes (AOPs) for water treatment, the photodegradation of organic pollutants is often dominated by reactions with photochemically generated reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.commdpi.com The hydroxyl radical is a powerful, non-selective oxidizing agent that can react with a wide range of organic compounds. mdpi.comnih.gov
The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. nih.gov For fluorobenzene (B45895), theoretical studies indicate that the addition of •OH can occur at the ortho, meta, para, and ipso positions, with the ortho and para positions being generally favored. nih.gov In the case of this compound, the presence of both the fluorine atom and the sulfonate group will influence the position of •OH attack. Subsequent reactions of the resulting radical intermediate can lead to the formation of hydroxylated and defluorinated products. For instance, the degradation of 6:2 fluorotelomer sulfonate under UV/H2O2 conditions, which generate hydroxyl radicals, is thought to begin with the substitution of a hydrogen atom by a hydroxyl radical. researchgate.net
The identification and characterization of the transient and stable phototransformation products of this compound are crucial for understanding its environmental fate and potential toxicity. Due to the complexity of the product mixtures that can be formed, advanced analytical techniques are indispensable.
High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for monitoring the disappearance of the parent compound and the formation of major degradation products. akjournals.com However, for the structural elucidation of unknown products, more sophisticated techniques are required.
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap MS, coupled with liquid chromatography (LC), is a powerful tool for identifying transformation products by providing accurate mass measurements, which allow for the determination of elemental compositions. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns of the parent ions.
For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique. nih.gov It allows for the detection and quantification of all fluorine-containing species in a sample, providing insights into changes in the chemical environment of the fluorine atom and the formation of fluoride (B91410) ions, which is a key indicator of defluorination. nih.govnih.gov The combination of ¹⁹F NMR with LC-HRMS provides a comprehensive approach to tracking the fate of fluorine during photodegradation. nih.gov
Table 1: Potential Phototransformation Products of this compound and Analytical Techniques for their Identification
| Potential Product | Chemical Structure | Rationale for Formation | Primary Analytical Technique(s) |
| 3-Hydroxybenzenesulfonic acid | C₆H₅FO₄S | Hydroxylation of the aromatic ring by •OH radicals. | LC-HRMS, ¹⁹F NMR (if fluorine is retained) |
| Fluoride | F⁻ | Cleavage of the C-F bond through direct photolysis or radical-induced reactions. | Ion Chromatography, ¹⁹F NMR |
| Sulfate (B86663) | SO₄²⁻ | Desulfonation initiated by photochemical reactions. | Ion Chromatography |
| Phenol | C₆H₆O | Subsequent to desulfonation and defluorination. | GC-MS, LC-MS |
| Hydroxylated and defluorinated benzenesulfonates | Various | Combination of hydroxylation and defluorination reactions. | LC-HRMS/MS, ¹⁹F NMR |
Biochemical Degradation Pathways and Enzyme-Mediated Transformations
The biodegradation of this compound involves the action of microorganisms and their enzymes. The persistence of this compound in the environment is largely dependent on the ability of microbial communities to cleave the stable aryl-fluorine and carbon-sulfur bonds.
A critical step in the biodegradation of aromatic sulfonates is the cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. Microorganisms have evolved specific enzymatic systems to utilize sulfonated compounds as a source of sulfur or carbon. The desulfonation of aromatic compounds can yield the corresponding phenol, which is often more susceptible to further microbial degradation. researchgate.net
While specific enzymes for the desulfonation of this compound have not been identified, the degradation of other aromatic sulfonates provides insights into potential mechanisms. For instance, the biodegradation of 2-aminobenzenesulfonate by Alcaligenes sp. O-1 involves a dioxygenase that acts on the aromatic ring prior to desulfurization. ethz.ch In contrast, other organisms have been shown to carry out desulfurization before deamination. ethz.ch The enzymatic systems involved in the desulfonation of fluorotelomer sulfonic acids are also under investigation, with some studies suggesting the involvement of sulfonate-sulfur utilization genes. researchgate.net
Enzymes such as monooxygenases and dioxygenases are often implicated in the initial attack on the aromatic ring of sulfonated compounds, which can facilitate the subsequent removal of the sulfonate group. Cytochrome P450 monooxygenases, for example, are known to catalyze a wide range of reactions, including the hydroxylation of aromatic rings, which can be a precursor to desulfonation. nih.gov
The biotransformation of this compound is expected to generate a series of intermediate metabolites before potential complete mineralization to carbon dioxide, water, fluoride, and sulfate. The initial steps are likely to involve either desulfonation or attack on the aromatic ring.
If desulfonation occurs first, the primary metabolite would be 3-fluorophenol (B1196323) . This compound could then be further degraded. The degradation of fluorobenzene by Burkholderia fungorum FLU100 has been shown to proceed through the formation of 3-fluorocatechol. nih.gov This catechol is then subject to ring cleavage, leading to further breakdown. nih.gov A similar pathway could be envisioned for 3-fluorophenol.
Alternatively, if the initial enzymatic attack involves hydroxylation of the aromatic ring, a variety of fluorinated and hydroxylated benzenesulfonate (B1194179) intermediates could be formed. Subsequent desulfonation would then lead to fluorinated catechols or other polyhydroxylated aromatic compounds. The complete mineralization of 3-fluorocatechol has been demonstrated in some bacteria, indicating that the fluorine atom can be removed during metabolism. nih.govresearchgate.net
The identification of these biotransformation products relies on similar analytical techniques as those used for photochemical degradation studies, including LC-HRMS and potentially ¹⁹F NMR to track the fate of the fluorine atom.
Table 2: Plausible Biotransformation Products of this compound
| Plausible Product | Chemical Structure | Rationale for Formation |
| 3-Fluorophenol | C₆H₅FO | Enzymatic desulfonation. |
| 3-Fluorocatechol | C₆H₅FO₂ | Hydroxylation of 3-fluorophenol. |
| 2-Fluoromuconic acid | C₆H₅FO₄ | Ring cleavage of 3-fluorocatechol. nih.gov |
| Fluoride | F⁻ | Enzymatic defluorination during metabolism of fluorinated intermediates. |
| Sulfate | SO₄²⁻ | Release of the sulfonate group. |
Role of Specific Microbial Enzymes in Chemical Cleavage (excluding ecological impact)
The microbial degradation of aromatic sulfonates, including halogenated variants like this compound, is primarily initiated by enzymatic cleavage of the stable aromatic ring and the carbon-sulfur (C-S) bond. d-nb.info While specific studies on the 3-fluoro isomer are not extensively detailed in the available literature, the mechanisms can be inferred from research on analogous compounds such as other benzenesulfonates and naphthalenesulfonates. nih.gov
The key enzymatic process in the aerobic catabolism of these compounds involves oxygenases. nih.gov Aromatic ring-hydroxylating dioxygenases are particularly important as they catalyze the initial attack that destabilizes the aromatic system, making it susceptible to further degradation. nih.gov For this compound, the proposed initial step is a dioxygenase-mediated attack that incorporates two hydroxyl groups onto the benzene (B151609) ring, likely forming a substituted catechol, such as 4-fluorocatechol. nih.govcore.ac.uk
This hydroxylation is followed by the cleavage of the C-S bond, a process known as desulfonation. d-nb.infooup.com This step releases the sulfur moiety as sulfite (SO₃²⁻), which can then be utilized by the microorganism as a sulfur source. nih.gov Studies on a Pseudomonas species demonstrated that the degradation of 3-aminobenzenesulfonate yielded 3-aminophenol, indicating that the sulfonate group is replaced by a hydroxyl group. nih.gov Experiments using molecular oxygen enriched with ¹⁸O₂ confirmed that the oxygen atom for the new hydroxyl group is derived from O₂, which is a characteristic of an oxygenase-catalyzed reaction. nih.gov
The general enzymatic mechanisms for aerobic desulfonation of aromatic sulfonates can be summarized as:
Oxygenation: An oxygenase enzyme adds an oxygen atom to the carbon attached to the sulfonate group. This destabilizes the C-S bond, leading to the spontaneous release of sulfite. oup.com
Reductive or Hydrolytic Cleavage: Other less common mechanisms may involve reductive or hydrolytic cleavage, though oxygenation is the predominant pathway for inert aromatic compounds. d-nb.infooup.com
The enzymes responsible are typically induced when the sulfonate serves as a carbon or sulfur source for the microorganism. nih.gov
Table 1: Key Microbial Enzyme Classes in Aromatic Sulfonate Degradation
| Enzyme Class | Role in Degradation Pathway | Example Reaction |
|---|---|---|
| Dioxygenases | Initial hydroxylation of the aromatic ring | 3-Fluorobenzenesulfonate → 4-Fluorocatechol + Sulfite |
| Monooxygenases | Alternative pathway for ring activation | N/A for initial desulfonation |
Hydrolytic Stability and Solvolytic Degradation Mechanisms
The carbon-sulfur bond in aromatic sulfonates like this compound is known for its considerable strength and resistance to chemical hydrolysis under typical environmental conditions. nih.gov Unlike sulfonate esters, which can undergo hydrolysis, the sulfonate salt features a C-S bond that is not readily cleaved by water. acs.orgsemanticscholar.org Degradation through hydrolysis generally requires aggressive conditions, such as high temperatures or the presence of strong acids or bases, which are not characteristic of most natural environments. mdpi.com
The stability is attributed to the high energy of the C-S bond and the delocalization of electrons within the aromatic ring. The presence of the electron-withdrawing fluorine atom and sulfonate group further influences the electronic properties of the ring but does not render the C-S bond susceptible to simple hydrolysis.
pH-Dependent Hydrolysis Kinetics
The rate of hydrolysis for chemical compounds is often dependent on pH, with reaction kinetics typically showing different rates under acidic, neutral, and alkaline conditions. rsc.org For highly stable compounds like aromatic sulfonates, the observed rate of hydrolysis (k_obs) is extremely low across the entire pH range found in the environment (approx. pH 4-9).
While specific kinetic data for this compound is not available, a general model for pH-dependent hydrolysis can be expressed as:
kobs = kacid[H⁺] + kneutral + kalkaline[OH⁻]
Where:
kacid is the rate constant for acid-catalyzed hydrolysis.
kneutral is the rate constant for neutral hydrolysis.
kalkaline is the rate constant for base-catalyzed hydrolysis.
For this compound, all three rate constants are expected to be very small, indicating a high degree of hydrolytic stability. Significant degradation would only occur at extreme pH values, outside the typical environmental range.
Table 2: Expected Hydrolysis Rate Constants for this compound Under Environmental Conditions
| Condition | pH Range | Expected Rate Constant (k_obs) | Hydrolytic Half-Life |
|---|---|---|---|
| Acidic | < 4 | Extremely Low | Very Long (> years) |
| Neutral | 6 - 8 | Extremely Low | Very Long (> years) |
Elucidation of Hydrolysis Products and Pathways
Given its high stability, this compound is not expected to produce hydrolysis products under normal environmental conditions. However, if hydrolysis were to be forced under harsh laboratory conditions (e.g., heating with strong acid or alkali), the C-S bond would be the target for cleavage. libretexts.orgrsc.org
The theoretical pathway for forced hydrolysis would involve the nucleophilic substitution of the sulfonate group by a hydroxyl group. This would result in the formation of 3-fluorophenol and inorganic sulfite or sulfate.
Table 3: Potential Products of Forced Hydrolysis of this compound
| Reactant | Condition | Primary Organic Product | Primary Inorganic Product |
|---|---|---|---|
| This compound | Strong Acid/Heat | 3-Fluorophenol | Sulfuric Acid |
Advanced Analytical Methodologies for Mechanistic Studies of Environmental Fate
Studying the transformation and degradation of fluorinated compounds like this compound requires sophisticated analytical methods capable of tracking both the parent compound and its various degradation products, including inorganic fluoride. perkinelmer.com
Tracking Fluorine Content (e.g., EOF, ¹⁹F-NMR) during Transformation
Two powerful techniques for monitoring the fate of organofluorine compounds are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and the measurement of Extractable Organic Fluorine (EOF). perkinelmer.comchromatographyonline.com
¹⁹F-NMR Spectroscopy: This is a highly specific and sensitive technique for identifying and quantifying fluorine-containing compounds. nih.govdss.go.th The ¹⁹F isotope has 100% natural abundance and high sensitivity, making it ideal for environmental studies. researchgate.netscholaris.ca ¹⁹F-NMR can be used to:
Identify and Quantify Metabolites: It can distinguish between the parent compound and its various fluorinated intermediates (e.g., 4-fluorocatechol) in a single analysis without extensive sample preparation. nih.govchemrxiv.org
Monitor Defluorination: The technique can simultaneously measure the decrease in organofluorine signals and the increase of the inorganic fluoride (F⁻) signal, providing direct evidence of mineralization. nih.gov
Table 4: Hypothetical ¹⁹F-NMR Chemical Shifts for Transformation Products
| Compound | Functional Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |
|---|---|---|
| This compound | Ar-F | -110 to -115 |
| 4-Fluorocatechol | Ar-F (ortho to -OH) | -130 to -140 |
| 2-Fluoro-cis,cis-muconic acid | C=C-F | -145 to -155 |
Extractable Organic Fluorine (EOF): This method provides a measure of the total concentration of fluorine bound to organic molecules. chromatographyonline.com It is a non-compound-specific technique, often performed using Combustion Ion Chromatography (CIC). epa.gov In a degradation study, a decrease in the EOF concentration over time indicates the transformation of the parent organofluorine compound. When coupled with analysis of inorganic fluoride, EOF can be used to perform a mass balance on fluorine, confirming that degradation leads to mineralization rather than the formation of persistent organic intermediates. chromatographyonline.com
Isotope Labeling Studies for Pathway Elucidation
Isotope labeling is a definitive method for tracing the metabolic fate of a compound. By introducing atoms with a non-natural isotopic abundance (e.g., ¹³C, ¹⁸O, ²H) into the this compound molecule, researchers can track the movement of these labels into intermediates, final products, and microbial biomass.
¹⁸O-Labeling: As previously mentioned, using ¹⁸O-labeled molecular oxygen (¹⁸O₂) can confirm the involvement of oxygenase enzymes. nih.gov If the ¹⁸O atom is incorporated into hydroxylated intermediates like fluorocatechol, it provides conclusive evidence for a dioxygenase-initiated pathway.
¹³C-Labeling: Synthesizing this compound with a ¹³C-labeled aromatic ring allows for the tracking of the carbon backbone. Using techniques like Mass Spectrometry (MS) or NMR, one can determine which intermediates retain the carbon skeleton and whether the carbon is ultimately converted to ¹³CO₂ (mineralization) or incorporated into cellular components.
²H-Labeling (Deuterium): Using a deuterated parent compound in combination with GC-MS allows for the sensitive detection of the labeled compound and its transformation products in complex environmental samples. nih.gov
Table 5: Application of Isotope Labeling in Degradation Studies
| Isotope | Labeled Molecule Component | Analytical Technique | Information Gained |
|---|---|---|---|
| ¹⁸O | Molecular Oxygen (O₂) | GC-MS, LC-MS | Confirms mechanism of oxygenase enzymes |
| ¹³C | Aromatic Ring | MS, NMR | Traces the fate of the carbon skeleton (mineralization vs. biomass incorporation) |
| ²H (D) | Parent Compound | GC-MS | Traces the parent compound and its metabolites through the degradation pathway |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Aminobenzenesulfonate |
| 3-Aminophenol |
| 3-Fluorophenol |
| 4-Fluorocatechol |
| Benzenesulfonates |
| Naphthalenesulfonates |
| Sodium 3-fluorophenoxide |
| Sodium Sulfite |
| Sulfite |
| Sulfuric Acid |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Efficient Synthetic Routes
The current synthesis of sodium 3-fluorobenzenesulfonate and related compounds often relies on traditional methods that can be resource-intensive and generate significant waste. Future research will prioritize the development of greener and more efficient synthetic strategies. This includes exploring novel catalytic systems, such as those based on earth-abundant metals, to replace more hazardous reagents. Additionally, the use of alternative reaction media, like deep eutectic solvents, is being investigated to minimize the environmental impact of solvent use. mdpi.com A key goal is to achieve atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, thus minimizing waste. The development of continuous flow processes is another promising area, offering better control over reaction conditions and potentially higher yields and purity.
Exploration of Novel Reactivity Patterns and Chemical Transformations
The presence of both a fluorine atom and a sulfonate group on the benzene (B151609) ring of this compound gives it a unique reactivity profile that is yet to be fully explored. Future research will focus on uncovering novel chemical transformations that can leverage this dual functionality. For instance, the electron-withdrawing nature of both substituents can activate the aromatic ring for specific types of nucleophilic substitution reactions, opening up pathways to new classes of fluorinated compounds. Researchers are also investigating its potential as a precursor in cross-coupling reactions to form complex molecules with tailored electronic and physical properties. Understanding and harnessing these novel reactivity patterns will be crucial for expanding the synthetic utility of this compound.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Advanced Spectroscopic Probes for In-Situ Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and developing new ones. Future research will increasingly rely on advanced spectroscopic techniques to study these reactions in real-time. In-situ methods, such as specialized forms of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide detailed information about the formation and transformation of reaction intermediates. acs.org For example, techniques like in-situ Raman spectroscopy can offer insights into the vibrational modes of molecules as they react, helping to elucidate the precise steps of a chemical transformation. acs.org This detailed mechanistic understanding will enable chemists to fine-tune reaction conditions for improved efficiency and selectivity.
Q & A
Basic Research Questions
Q. What established synthesis methods exist for Sodium 3-fluorobenzenesulfonate, and how do yield and purity vary across protocols?
- This compound is typically synthesized via sulfonation of 3-fluorobenzene derivatives, followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 80–100°C for sulfonation) and purification via recrystallization or column chromatography. Yields range from 60–85%, depending on fluorination efficiency and solvent selection (e.g., dichloromethane vs. aqueous systems). Purity (>95%) is confirmed by HPLC and elemental analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic markers should be prioritized?
- Nuclear Magnetic Resonance (NMR): Look for distinct aromatic proton signals in the δ 7.2–8.1 ppm range and fluorine coupling patterns in -NMR.
- Infrared Spectroscopy (IR): Confirm sulfonate groups via asymmetric S-O stretching (~1180–1200 cm) and C-F bonds (~1100 cm).
- Mass Spectrometry (MS): The molecular ion peak at m/z 218 (M-Na) and fragment ions (e.g., SO at m/z 80) are critical markers .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the environmental persistence of this compound in aquatic systems?
- Experimental Design : Use OECD 301B (Ready Biodegradability Test) or modified microcosm setups to simulate freshwater/marine environments. Key variables include pH (4–9), temperature (10–30°C), and microbial activity. Quantify degradation intermediates (e.g., fluorinated aromatic byproducts) via LC-MS/MS.
- Data Interpretation : Compare half-life (t) values across conditions; discrepancies may arise from microbial diversity or photolytic effects. Cross-reference with EPA evidence synthesis frameworks for PFAS analogs .
Q. What methodologies address contradictions in reported bioactivity data for this compound, particularly in toxicity studies?
- Systematic Review Approach : Follow Cochrane Handbook guidelines to assess study confidence, including dose-response consistency and confounding factors (e.g., impurities in test samples). Meta-analyses should stratify data by model organism (e.g., Daphnia magna vs. zebrafish) .
- In Vitro/In Vivo Bridging : Use toxicokinetic modeling to reconcile discrepancies between cell-based assays (e.g., IC values) and whole-organism studies. Prioritize studies with controlled sodium counterion concentrations to isolate compound-specific effects .
Q. How can computational modeling enhance the understanding of this compound’s reactivity in organic synthesis?
- Density Functional Theory (DFT) : Simulate sulfonate group electrophilicity and fluorine’s inductive effects on aromatic substitution reactions. Validate predictions with kinetic studies (e.g., Arrhenius plots for sulfonation rates).
- Machine Learning : Train models on existing sulfonate reaction databases to predict optimal catalysts (e.g., Lewis acids like hafnium triflate) or solvent systems. Cross-validate with experimental yields .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in this compound applications?
- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in spectral or toxicity datasets. For bioactivity studies, use mixed-effects models to account for inter-lab variability.
- Reproducibility Checks : Replicate critical experiments (e.g., cytotoxicity assays) under standardized OECD conditions. Discrepancies in EC values may stem from cell line specificity or impurity profiles, necessitating purity verification via -NMR .
Q. How should researchers prioritize knowledge gaps when proposing novel applications of this compound?
- Scoping Review Framework : Adapt Arksey & O’Malley’s methodology to map existing literature across disciplines (e.g., catalysis, environmental science). Rank gaps by feasibility (e.g., catalytic efficiency improvements vs. biodegradation enhancement).
- Stakeholder Consultation : Engage with synthetic chemists and environmental toxicologists to align research goals with unmet needs, such as fluorinated surfactant alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
